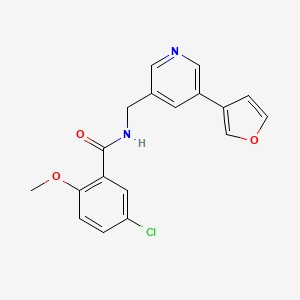

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-17-3-2-15(19)7-16(17)18(22)21-9-12-6-14(10-20-8-12)13-4-5-24-11-13/h2-8,10-11H,9H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBUJZLRDPGIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing costs, and ensuring the safety and environmental compliance of the production process. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group may result in various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

The compound has shown promise as an antitumor agent in several studies. Its structural components allow it to interact with specific biological targets involved in cancer progression. For instance, derivatives of similar compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, including breast and lung cancers.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar furan and pyridine moieties exhibited cytotoxic effects against human cancer cell lines, suggesting that 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide may have comparable effects .

1.2 Anti-inflammatory Properties

Research indicates that compounds containing furan and pyridine structures can modulate inflammatory pathways. The potential of this compound to act on adenosine receptors, which are known to play a crucial role in inflammation, makes it a candidate for further investigation in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Evidence Source | Remarks |

|---|---|---|

| Antitumor | Journal of Medicinal Chemistry | Cytotoxic effects on cancer cell lines |

| Anti-inflammatory | PMC Article on A3 Adenosine Receptors | Potential modulation of inflammatory pathways |

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules, particularly those aimed at pharmaceutical applications.

Synthesis Methodology:

The compound can be synthesized through multi-step organic reactions involving the formation of the furan-pyridine linkage followed by the introduction of the benzamide moiety. Techniques such as refluxing in organic solvents and purification via column chromatography are commonly employed.

Material Science

3.1 Development of Functional Materials

The distinct electronic properties of this compound make it suitable for applications in material science, particularly in the development of conductive or luminescent materials.

Case Study:

Research has indicated that similar compounds can be used as building blocks for organic light-emitting diodes (OLEDs) due to their favorable charge transport properties . Further studies are warranted to explore the specific applications of this compound in advanced material technologies.

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors, and ion channels. The compound’s structure allows it to fit into the active site of these targets, either inhibiting or activating their function.

Comparison with Similar Compounds

Key Compounds for Comparison:

- Compound A: 2-({5-Chloro-2-[(1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino]pyridin-4-yl}amino)-N-methoxybenzamide ()

- Compound B: 5-Chloro-N-(5-chloro-2-pyridinyl)-2-{[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino}-3-methoxybenzamide ()

- Compound C : 5-Chloro-N-(6-methoxy-4-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-{[(2S)-1,1,1-trifluorpropan-2-yl]oxy}benzamid ()

Table 1: Structural and Functional Comparison

| Feature | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Core Structure | Benzamide | Benzamide with pyrazole-amino-pyridine linker | Benzamide with carbamimidoyl substituent | Benzamide with triazolo-pyridine and CF3 group |

| Substituents | Furan-3-yl, pyridinylmethyl, 2-OCH3 | 1-Isopropyl-3-methylpyrazole, 2-OCH3 | 4-(N,N-Dimethylcarbamimidoyl), 3-OCH3 | Trifluoropropyl, triazolo-pyridine, 6-OCH3 |

| Heterocycles | Furan, pyridine | Pyrazole, pyridine | Pyridine, benzene | Triazolo-pyridine, pyridine |

| Polar Groups | Methoxy, furan oxygen | Methoxy, pyrazole NH | Methoxy, carbamimidoyl | Methoxy, trifluoropropyl |

| Hypothetical Lipophilicity | Moderate (furan O enhances polarity) | High (isopropyl and pyrazole groups) | Moderate (carbamimidoyl may balance polarity) | High (CF3 group dominates) |

Structural Insights:

- Compound C’s trifluoropropyl and triazolo-pyridine groups suggest enhanced metabolic stability and lipophilicity, traits common in kinase inhibitors .

Molecular Weight and Functional Implications

- Target Compound : Molecular weight ~387.8 g/mol (estimated).

- Compound A : Higher molecular weight (~450–470 g/mol) due to the pyrazole-isopropyl substituent.

- Compound B : ~480–500 g/mol, influenced by the carbamimidoyl-benzoyl group.

- Compound C : ~520–540 g/mol, driven by the triazolo-pyridine and CF3 substituents.

Implications :

Biological Activity

5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chloro substituent, a furan moiety, and methoxybenzamide, which collectively contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C16H16ClN3O2. The presence of multiple heteroatoms and functional groups enhances its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized as follows:

1. Enzyme Inhibition

- Mechanism of Action : The compound acts as an inhibitor for specific enzymes, potentially related to thromboembolic diseases. Its binding affinity to these enzymes suggests a mechanism that may inhibit their activity, thus providing therapeutic benefits .

- Case Study : In vitro studies have shown that the compound significantly reduces enzyme activity in cell lines associated with thromboembolic conditions, indicating its potential as a therapeutic agent .

2. Anticancer Properties

- Mechanism of Action : The compound has been evaluated for its ability to inhibit cancer cell proliferation. It appears to interfere with cellular signaling pathways critical for cancer cell survival and proliferation .

- Research Findings : A study demonstrated that at concentrations of 100 nM, the compound effectively reduced the viability of various cancer cell lines, showcasing its potential as an anticancer agent .

3. Neuropharmacological Effects

- Mechanism of Action : Preliminary studies suggest that the compound may influence neurotransmitter levels in the brain, particularly serotonin and acetylcholine, which are crucial for mood regulation and cognitive function .

- Experimental Evidence : Microdialysis studies in animal models revealed that administration of the compound resulted in increased levels of these neurotransmitters in the hippocampus, indicating possible nootropic effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tipepidine | Thiophene nucleus; antitussive agent | Antitussive |

| Dorzolamide | Thiophene derivative; carbonic anhydrase inhibitor | Treatment for glaucoma |

| Tioconazole | Thiophene derivative; antifungal properties | Antifungal |

The unique combination of furan, pyridine, and methoxybenzamide moieties in this compound allows it to exhibit a broader spectrum of biological activities compared to other compounds listed above.

Synthesis and Reaction Pathways

The synthesis of this compound involves several key steps:

- Formation of Pyridine Intermediate : Utilizing methods such as Hantzsch pyridine synthesis.

- Introduction of Furan Ring : Achieved through coupling reactions using furan derivatives.

- Chlorination and Final Modifications : Chlorination introduces the chloro substituent at the desired position on the aromatic ring.

These synthetic routes are crucial for producing sufficient quantities for biological testing and application .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-furan hybrid scaffold. Key steps include:

- Amide bond formation : Coupling 5-chloro-2-methoxybenzoic acid derivatives with (5-(furan-3-yl)pyridin-3-yl)methanamine using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in anhydrous DMF or dichloromethane .

- Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) is used for solubility, with reaction temperatures between 0°C and reflux, depending on intermediate stability .

Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures high purity (>95%) for biological testing .

Q. What spectroscopic and chromatographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : - and -NMR confirm substituent positions (e.g., methoxy at C2, chloro at C5) and amide linkage. Aromatic protons in furan (δ 6.5–7.5 ppm) and pyridine (δ 8.0–9.0 ppm) are diagnostic .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 387.08) and purity (>98%) .

- IR spectroscopy : Amide C=O stretch (~1650 cm) and methoxy C-O (~1250 cm) confirm functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values compared to controls like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

- Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or chloro with fluoro) to evaluate electronic effects.

- Biological testing : Compare IC values in dose-response assays (e.g., antiproliferative activity in cancer cells).

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinase domains or DNA topoisomerases .

Example Table :

| Substituent (Position) | IC (μM) | Target Affinity (ΔG, kcal/mol) |

|---|---|---|

| -OCH (C2) | 12.5 | -8.2 (EGFR) |

| -Cl (C5) | 8.7 | -9.1 (Topoisomerase II) |

Q. How to resolve contradictions in biological data across different assay systems?

- Methodological Answer :

- Assay validation : Ensure consistency in cell lines (e.g., passage number, culture conditions) and reagent batches.

- Mechanistic follow-up : Use Western blotting to confirm target modulation (e.g., phosphorylation status of EGFR in treated vs. untreated cells) .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide) to identify trends .

Q. What computational strategies predict off-target interactions or toxicity risks?

- Methodological Answer :

- Pharmacophore modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify potential off-targets in databases like ChEMBL .

- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, metabolic stability, and hepatotoxicity .

- Molecular dynamics (MD) simulations : Simulate binding stability (50–100 ns trajectories) to assess target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.